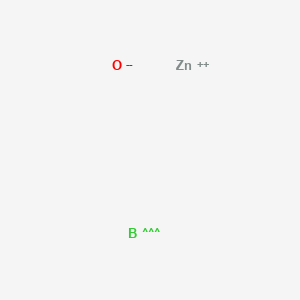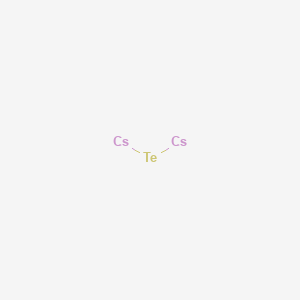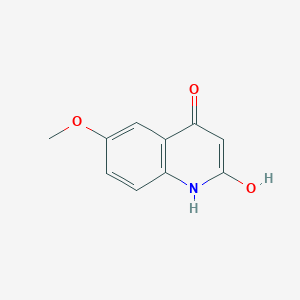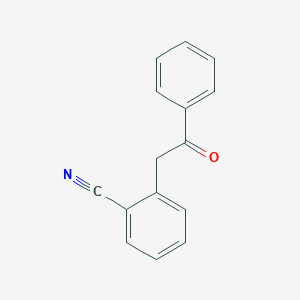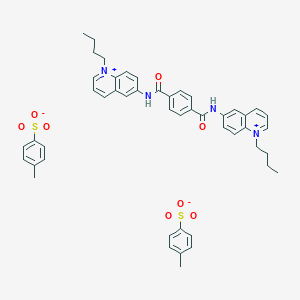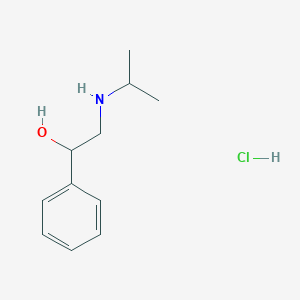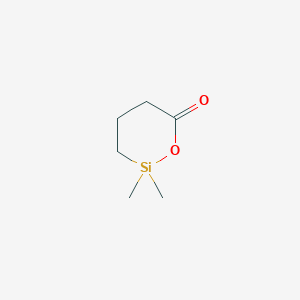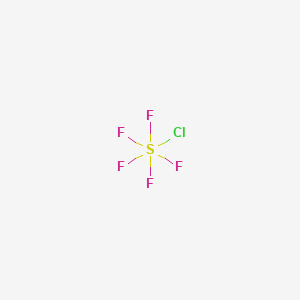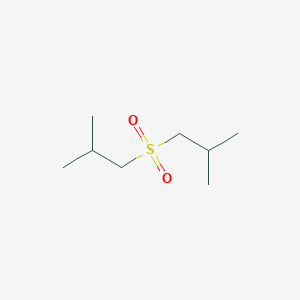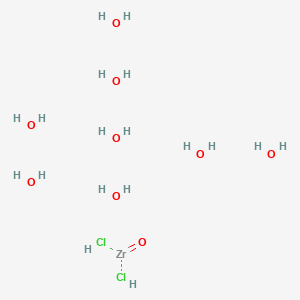
Zirconyl chloride octahydrate
Vue d'ensemble
Description
Zirconyl chloride octahydrate, also known as Zirconium (IV) oxide chloride or Zirconium (IV) oxychloride octahydrate, is a white solid . It is the most common water-soluble derivative of zirconium . The linear formula is ZrOCl2 · 8H2O and the CAS Number is 13520-92-8 .
Synthesis Analysis
Zirconyl chloride octahydrate can be synthesized by the hydrolysis of zirconium tetrachloride or by treating zirconium oxide with hydrochloric acid . One study demonstrated that hydrothermal treatment of a zirconyl chloride octahydrate precursor and NH4OH at 200 °C for 12 hours could result in pure tetragonal zirconia nanoparticles .Molecular Structure Analysis
Zirconyl chloride octahydrate adopts a tetrameric structure, consisting of the cation [Zr4(OH)8]8+. It features four pairs of hydroxide bridging ligands linking four Zr4+ centers . The chloride anions are not ligands, consistent with the high oxophilicity of Zr (IV) .Chemical Reactions Analysis
Zirconyl chloride octahydrate has been used in the preparation of 2-substituted benzothiazoles . It has also been used as a catalyst in the synthesis of a series of substituted coumarins by direct Pechmann condensation reaction of β-ketoesters and phenol derivatives .Physical And Chemical Properties Analysis
Zirconyl chloride octahydrate is a white solid . It has a molecular weight of 322.25 .Applications De Recherche Scientifique
Synthesis of Zirconia-based Nanomaterials
Zirconyl chloride octahydrate is used as a source of zirconium for the synthesis of zirconia-based nanomaterials . These nanomaterials have found numerous applications as nanocatalysts, nanosensors, adsorbents, and more . The synthesis methods include hydrothermal, solvothermal, sol–gel, microwave, solution combustion, and co-precipitation methods .
Biomedical Applications
Zirconia-based nanomaterials, synthesized using zirconyl chloride octahydrate, have exceptional biomedical applications in dentistry and drug delivery . They also exhibit interesting biological properties such as anti-microbial, antioxidant, and anti-cancer activity .
Formation of Zirconia Thin Films
Zirconyl chloride octahydrate is used as a reagent in the formation of zirconia thin films . These thin films have various applications in the field of electronics and optics.
Production of Zirconium-based Salts and Catalysts
Zirconyl chloride octahydrate serves as an intermediate for the production of other zirconium-based salts and catalysts . These catalysts are used in various chemical reactions to increase the rate of reaction.
Cross-linking Agent
Zirconyl chloride octahydrate is used as a cross-linking agent . Cross-linking agents are used in polymer chemistry to form three-dimensional networks of polymers.
Additive to Titanium Dioxide Pigments
Zirconyl chloride octahydrate is used as an additive to titanium dioxide pigments to increase durability . This enhances the longevity and performance of the pigments in various applications.
Synthesis of Zirconium Phosphates and Zirconium Phosphonates
Zirconyl chloride octahydrate is one of the most used compounds as a zirconium source for the synthesis of zirconium phosphates and zirconium phosphonates . These compounds have potential applications in catalysis, ion exchange, or photophysics .
Biomaterials in Hard Tissues Reconstruction
Zirconyl chloride octahydrate is used in the synthesis of biomaterials for hard tissues reconstruction, such as in dentistry . It has started to replace hafnium and titanium in these applications due to its high mechanical resistance and heat and corrosion resistance .
Mécanisme D'action
Target of Action
Zirconyl chloride octahydrate, more commonly written as ZrOCl2·8H2O, is an inorganic compound that is the most common water-soluble derivative of zirconium . It is a white solid that adopts a tetrameric structure, consisting of the cation [Zr4(OH)8]8+ . The primary targets of Zirconyl chloride octahydrate are various organic compounds, where it acts as a catalyst .
Mode of Action
Zirconyl chloride octahydrate acts as a Lewis acid catalyst in organic reactions . It has a high coordinating ability due to the high charge-to-size ratio of Zr4+, which allows it to exhibit strong Lewis acid behavior and high catalytic activity . For example, it has been used efficiently for the acylation of heteroatoms in aliphatic alcohols, phenols, anilines, and thiophenols with acetyl chloride .
Biochemical Pathways
Instead, it is used in the synthesis of zirconia-based nanomaterials, which have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc . These nanomaterials can influence various biochemical pathways depending on their specific applications.
Pharmacokinetics
It is known to be soluble in cold water, methanol, and diethyl ether , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties if it were to be used in a biological context.
Result of Action
The primary result of Zirconyl chloride octahydrate’s action is the catalysis of various organic reactions. For instance, it can promote the acylation of heteroatoms in aliphatic alcohols, phenols, anilines, and thiophenols, leading to the efficient production of the corresponding methyl esters .
Action Environment
The action of Zirconyl chloride octahydrate can be influenced by various environmental factors. For example, it is known to be stable under normal conditions, but it can react with strong oxidizing agents . Furthermore, its solubility in different solvents can affect its reactivity and efficacy as a catalyst . It is also worth noting that it is considered a corrosive material, and thus requires careful handling and storage .
Safety and Hazards
Orientations Futures
Zirconia-based nanomaterials, including those derived from zirconyl chloride octahydrate, have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc. Their exceptional biomedical applications in dentistry and drug delivery, and interesting biological properties, such as anti-microbial, antioxidant, and anti-cancer activity, have further motivated researchers to explore their physico-chemical properties using different synthetic pathways .
Propriétés
IUPAC Name |
oxozirconium;octahydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.8H2O.O.Zr/h2*1H;8*1H2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBACIUATZGHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O=[Zr].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H18O9Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7699-43-6 (Parent) | |
| Record name | Zirconium chloride oxide octahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4049402 | |
| Record name | Zirconyl chloride octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zirconyl chloride octahydrate | |
CAS RN |
13520-92-8 | |
| Record name | Zirconium chloride oxide octahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconyl chloride octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium, dichlorooxo-, octahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)

